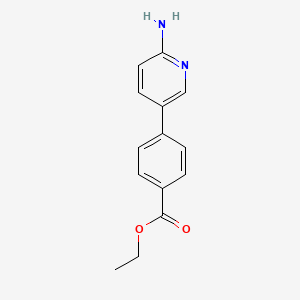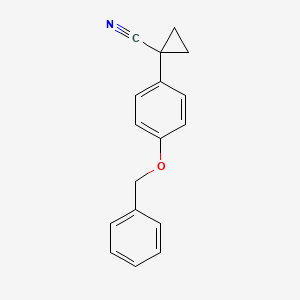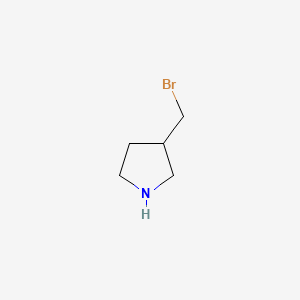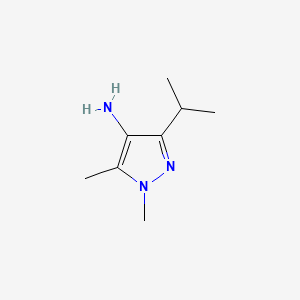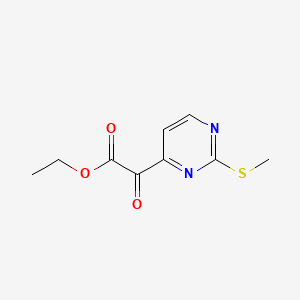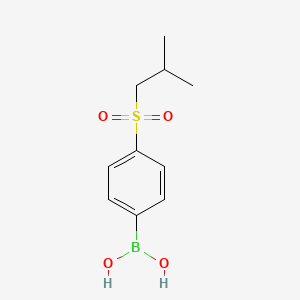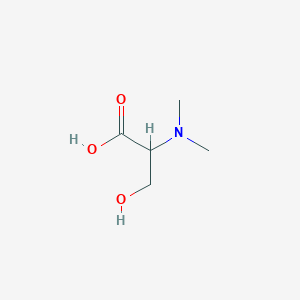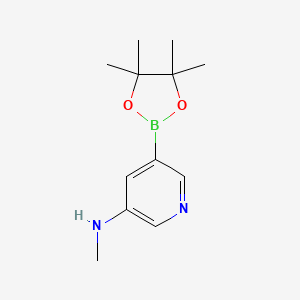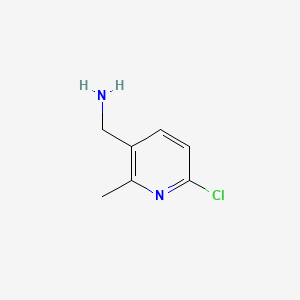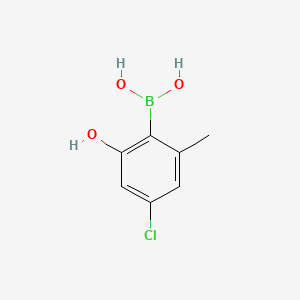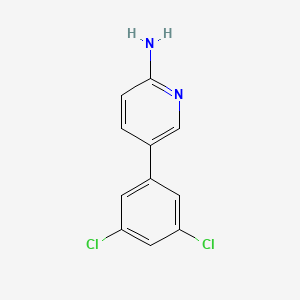
5-(3,5-Dichlorophenyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dichlorophenyl)pyridin-2-amine is a chemical compound with the molecular formula C11H8Cl2N2 . It has a molecular weight of 239.1 .
Molecular Structure Analysis
The molecular structure of 5-(3,5-Dichlorophenyl)pyridin-2-amine consists of a pyridine ring attached to a phenyl ring via an amine group . The phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- A novel synthetic route for related compounds involves dynamic processes due to nitrogen inversion, highlighting the importance of conformational analysis in understanding the reactivity and properties of these compounds (Korošec et al., 2006).
- The crystal structure and synthesis of compounds provide foundational knowledge for the development of materials with potential applications in medicinal chemistry, as demonstrated by the moderate anticancer activity of certain derivatives (Lu Jiu-fu et al., 2015).
Catalytic Applications
- Palladium-catalyzed amination of dihalopyridines has been explored for creating new families of pyridine-containing macrocycles, indicating the potential for developing novel ligands or catalysts (Averin et al., 2005).
- Selective amination techniques have been developed to achieve high yields and chemoselectivity, offering pathways to synthesize complex molecules for pharmaceuticals and materials science (Jianguo Ji et al., 2003).
Biological Activity
- Novel series of compounds exhibit high antimicrobial and anticancer activities, suggesting that derivatives of "5-(3,5-Dichlorophenyl)pyridin-2-amine" might serve as templates for the development of new therapeutic agents (Abdel-megeed et al., 2012).
Propiedades
IUPAC Name |
5-(3,5-dichlorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEJSAOWCCLFQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718571 |
Source


|
| Record name | 5-(3,5-Dichlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichlorophenyl)pyridin-2-amine | |
CAS RN |
1226595-66-9 |
Source


|
| Record name | 5-(3,5-Dichlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)
